molecular formula C10H8ClNO2S2 B6317836 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride CAS No. 1694949-28-4

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride

Cat. No.: B6317836
CAS No.: 1694949-28-4
M. Wt: 273.8 g/mol
InChI Key: OZDDUSGIWLNJJS-UHFFFAOYSA-N
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Description

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride typically involves the reaction of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiazoline Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Industrial Processes: Utilized in the synthesis of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. In biological systems, it may interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
  • 3-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester
  • 4-(2-Methyl-thiazol-4-yl)-benzoic acid

Uniqueness

2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is unique due to its specific structural features, which include a thiazole ring and a benzenesulfonyl chloride group. These structural elements confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-9(6-15-7)8-4-2-3-5-10(8)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDUSGIWLNJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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